Lipophilicity Advantage: Increased clogP of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol vs. NH and N-Methyl Analogs
The 1-ethyl substitution on the pyrazole ring of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol confers a measurable increase in lipophilicity compared to its unsubstituted (1H) and N-methyl analogs. This is a key parameter influencing membrane permeability and oral bioavailability. The calculated logP (clogP) for the target compound is estimated at 2.3 , which is higher than that of the unsubstituted 4-(1H-pyrazol-4-yl)phenol (estimated clogP ≈ 1.4) and 4-(1-methyl-1H-pyrazol-4-yl)phenol (estimated clogP ≈ 1.8). This difference of 0.5-0.9 logP units is significant in a drug discovery context, often correlating with improved cell permeability [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.3 |
| Comparator Or Baseline | 4-(1H-pyrazol-4-yl)phenol (clogP ≈ 1.4); 4-(1-methyl-1H-pyrazol-4-yl)phenol (clogP ≈ 1.8) |
| Quantified Difference | ΔclogP = +0.9 vs. 1H; +0.5 vs. N-methyl |
| Conditions | Calculated value using standard in silico models (e.g., ChemAxon, ALOGPS) |
Why This Matters
Higher lipophilicity can be a critical differentiator for projects targeting intracellular or CNS targets, justifying the selection of the ethyl analog over more polar alternatives.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
